
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects:
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the advantages of using Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its ability to exhibit a range of biological activities at relatively low concentrations. Additionally, it is readily available and can be synthesized using simple and cost-effective methods.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific experimental settings.
未来方向
There are several future directions for the research and development of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. These include:
1. Investigating its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying its effects on other signaling pathways, such as the PI3K/Akt and Wnt pathways.
3. Developing more efficient synthesis methods to improve yield and reduce cost.
4. Investigating its potential use as a natural preservative in the food industry.
5. Developing new formulations and delivery methods to improve its solubility and bioavailability.
In conclusion, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a promising compound with a range of potential applications in medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for researchers studying a range of biological processes. While there are still limitations and challenges associated with its use, continued research and development of this compound have the potential to lead to significant advancements in various fields.
合成方法
The synthesis of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction between 3-methoxybenzaldehyde, dimethyl 2,2-dimethyl-1,3-dioxane-4,6-dicarboxylate, and sodium methoxide in methanol. This reaction results in the formation of the desired compound with a yield of over 70%.
科学研究应用
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth.
In industry, this compound has been investigated for its potential use as a polymer stabilizer, UV absorber, and corrosion inhibitor.
属性
产品名称 |
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
分子式 |
C18H22O7 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O7/c1-18(22)9-12(19)14(16(20)24-3)13(15(18)17(21)25-4)10-6-5-7-11(8-10)23-2/h5-8,13-15,22H,9H2,1-4H3 |
InChI 键 |
JHKZXOLSVSSHII-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
规范 SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



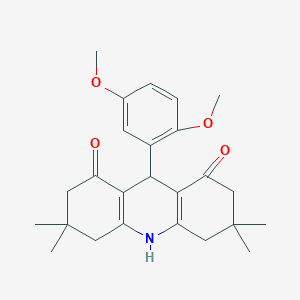
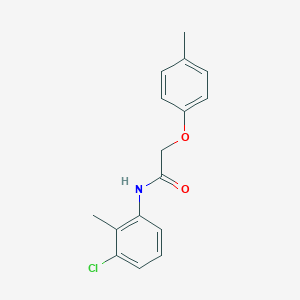
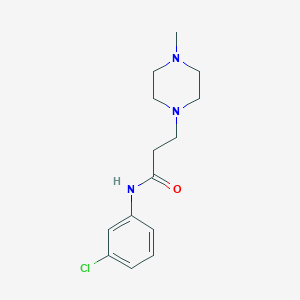
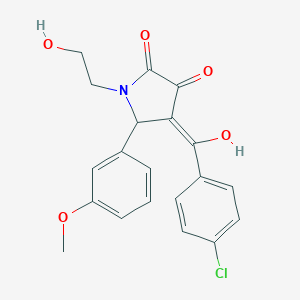
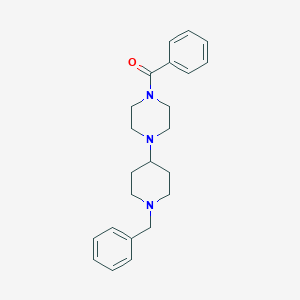

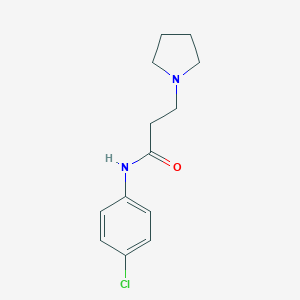


![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
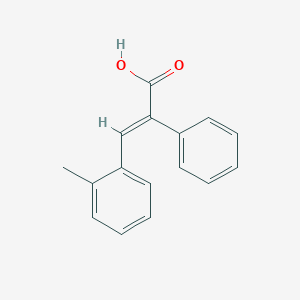


![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)